Cas no 1427587-60-7 ((R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide)

(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 化学的及び物理的性質
名前と識別子
-
- (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide
- SB44764
- (R)-2-Methyl-N-(oxetan-3-ylidene)-propane-2-sulfinamide
- SCHEMBL14778869
- CS-0446444
- VKUZMNXQGKBLHN-LLVKDONJSA-N
- 1427587-60-7
- G89564
-
- MDL: MFCD28103281
- インチ: InChI=1S/C7H13NO2S/c1-7(2,3)11(9)8-6-4-10-5-6/h4-5H2,1-3H3/t11-/m1/s1
- InChIKey: VKUZMNXQGKBLHN-LLVKDONJSA-N
- ほほえんだ: CC(C)(C)[S@@](=O)N=C1COC1
計算された属性
- せいみつぶんしりょう: 175.06669983g/mol
- どういたいしつりょう: 175.06669983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.4
- トポロジー分子極性表面積: 57.9Ų
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1517111-1g |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 98% | 1g |
¥1920.00 | 2023-11-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-1G |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 1g |
¥ 1,280.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-5G |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 5g |
¥ 3,841.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-10G |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 10g |
¥ 6,718.00 | 2023-03-31 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-10g |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 10g |
¥6719.0 | 2024-04-24 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-250mg |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 250mg |
¥515.0 | 2024-04-24 | |
A2B Chem LLC | AV16544-1g |
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 1g |
$319.00 | 2024-04-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ5582-100mg |
(R)-2-methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 100mg |
¥383.0 | 2024-04-24 | |
eNovation Chemicals LLC | D580914-1g |
(R)-2-Methyl-N-(oxetan-3-ylidene)-propane-2-sulfinamide |
1427587-60-7 | 95% | 1g |
$365 | 2025-02-27 | |
Chemenu | CM200584-5g |
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide |
1427587-60-7 | 95% | 5g |
$1191 | 2021-08-05 |
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide 関連文献
-
1. Book reviews
-
Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
-
Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
(R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamideに関する追加情報
Comprehensive Overview of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7)
The compound (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7) is a highly specialized chiral sulfinamide derivative, widely recognized for its role in asymmetric synthesis and pharmaceutical intermediates. With the growing demand for enantioselective catalysts and building blocks in drug discovery, this compound has garnered significant attention from researchers and industry professionals alike. Its unique oxetan-3-ylidene moiety and sulfinamide functionality make it a versatile reagent for constructing complex molecular architectures.
In recent years, the search for efficient chiral auxiliaries and ligands has driven interest in compounds like (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. Researchers frequently inquire about its synthetic applications, stability, and compatibility with various reaction conditions. Common questions include: "How does (R)-sulfinamide compare to other chiral inductors?" or "What are the optimal storage conditions for CAS No. 1427587-60-7?" These queries reflect the compound's relevance in modern organic chemistry and its potential in developing novel therapeutics.
The structural features of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide contribute to its utility in stereocontrolled transformations. The oxetane ring, a four-membered heterocycle, introduces strain and reactivity, while the sulfinamide group acts as a robust chiral controller. This combination enables precise asymmetric induction in reactions such as nucleophilic additions, cyclizations, and cross-couplings. Laboratories focusing on API synthesis often explore its use in multi-step sequences, leveraging its high enantiomeric purity and predictable behavior.
From an industrial perspective, scalability and cost-effectiveness are critical considerations for CAS No. 1427587-60-7. Manufacturers emphasize reproducible synthesis routes and quality control measures to meet the standards of pharmaceutical-grade materials. Analytical techniques like HPLC, NMR, and X-ray crystallography are routinely employed to verify the identity and purity of this compound. Environmental and regulatory compliance also play a pivotal role, with green chemistry principles being integrated into its production processes.
Emerging trends in medicinal chemistry have further highlighted the importance of (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide. Its application in fragment-based drug design and PROTAC development aligns with the industry's shift toward targeted therapies. Additionally, computational studies exploring its conformational preferences and docking interactions provide insights for rational drug design. As synthetic methodologies advance, this compound continues to be a valuable asset for addressing challenges in enantioselective catalysis and molecular recognition.
In summary, (R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide (CAS No. 1427587-60-7) represents a cornerstone in modern synthetic chemistry. Its multifaceted applications, combined with rigorous characterization and sustainable production practices, ensure its enduring relevance. For researchers seeking reliable chiral tools or exploring new reaction paradigms, this compound offers a compelling blend of versatility and performance.
1427587-60-7 ((R)-2-Methyl-N-(oxetan-3-ylidene)propane-2-sulfinamide) 関連製品
- 186517-41-9(3-Chloro-2-fluoro-6-(trifluoromethyl)benzoic acid)
- 1806332-89-7(Methyl 5-fluoro-3-hydroxypyridine-2-acetate)
- 1798031-76-1(N-{[4-(morpholin-4-yl)pyrimidin-2-yl]methyl}-1-phenylmethanesulfonamide)
- 2229177-19-7(3-(oxiran-2-yl)methyl-4,5,6,7-tetrahydro-1H-indazole)
- 2727073-66-5([(4-Bromo-3-chlorophenyl)methyl](methyl)amine hydrochloride)
- 35320-17-3(D-Ribitol,5-(dihydrogen phosphate))
- 1086379-95-4(2-(furan-2-yl)pyridine-4-carboxylic acid)
- 2014396-13-3((2-fluorophenyl)(imino)(trifluoromethyl)-lambda6-sulfanone)
- 37108-09-1(2-Phenylcyclopentane-1-carboxylic acid)
- 1184289-90-4(1-((5-Bromo-2-methylphenyl)sulfonyl)-4-ethylpiperazine)
